molecular formula C6H4Cl2FN B2715257 2,4-Dichloro-6-fluoroaniline CAS No. 3831-70-7

2,4-Dichloro-6-fluoroaniline

Cat. No.: B2715257
CAS No.: 3831-70-7
M. Wt: 180
InChI Key: FJZWQRCPTNOPJK-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6-fluoroaniline can be synthesized through several methods. One common approach involves the fluorination of 2,4-dichloroaniline. The reaction typically uses a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions often require elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2,4,5-trichloronitrobenzene followed by fluorination.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-fluoroaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroanilines or nitrosoanilines.

    Reduction: Formation of various amine derivatives.

Scientific Research Applications

2,4-Dichloro-6-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluoroaniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    2,4-Difluoroaniline: Contains two fluorine atoms instead of chlorine, leading to variations in its chemical properties.

    2,6-Dichloroaniline: Substitution pattern differs, affecting its reactivity and applications.

Uniqueness

2,4-Dichloro-6-fluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the aniline ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activities that are not observed in its analogs .

Properties

IUPAC Name

2,4-dichloro-6-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZWQRCPTNOPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3831-70-7
Record name 2,4-dichloro-6-fluoroaniline
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